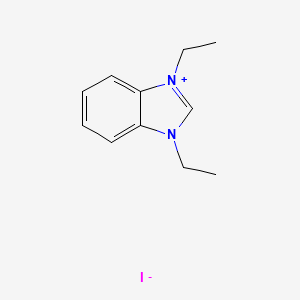
1,3-Diethylbenz imidazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide is a cationic benzimidazolium iodide salt. This compound is part of a broader class of benzimidazolium salts, which are known for their diverse applications in organic electronics, catalysis, and as intermediates in the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide can be synthesized through the alkylation of benzimidazole derivatives. A common method involves the reaction of 1H-benzo[d]imidazole with ethyl iodide in the presence of a base such as potassium carbonate in acetonitrile. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted benzimidazolium salts.
Oxidation Products: Oxidation can lead to the formation of benzimidazole derivatives with various functional groups.
Reduction Products: Reduction typically yields benzimidazole or its partially reduced forms.
科学研究应用
1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide has several applications in scientific research:
Organic Electronics: It is used as an n-type dopant in organic semiconductors, enhancing the electrical conductivity of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a precursor in the synthesis of bioactive molecules with potential antimicrobial and anticancer properties.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide varies depending on its application:
In Organic Electronics: The compound acts as an n-type dopant by donating electrons to the conduction band of the semiconductor material, thereby increasing its electrical conductivity.
In Biological Systems: The compound interacts with cellular components, potentially disrupting cell membranes or interfering with DNA replication and repair processes.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride: Contains benzyl groups and is used in the synthesis of antimicrobial compounds.
1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide: Similar structure with an additional methyl group, used in similar applications.
Uniqueness
1,3-Diethyl-1H-benzo[d]imidazol-3-ium iodide is unique due to its specific ethyl substituents, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly suitable for certain applications in organic electronics and catalysis where these properties are advantageous .
属性
分子式 |
C11H15IN2 |
|---|---|
分子量 |
302.15 g/mol |
IUPAC 名称 |
1,3-diethylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C11H15N2.HI/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RQKNBSNSNGETSF-UHFFFAOYSA-M |
规范 SMILES |
CCN1C=[N+](C2=CC=CC=C21)CC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















